7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
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Overview
Description
7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a complex organic compound with the molecular formula C17H16N2O4. This compound is known for its unique structure, which includes a naphthyridine core, a benzyloxycarbonyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory methods to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways. The naphthyridine core may interact with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
7-(((Benzyloxy)carbonyl)amino)heptanoic acid: This compound shares the benzyloxycarbonyl group but has a different core structure.
Benzyl chloroformate: Known for its use as a protecting group for amines, similar to the benzyloxycarbonyl group in the target compound.
Uniqueness
7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its naphthyridine core, which provides distinct chemical properties and reactivity compared to other compounds with similar functional groups .
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
7-phenylmethoxycarbonyl-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c20-16(21)14-7-6-13-8-9-19(10-15(13)18-14)17(22)23-11-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,20,21) |
InChI Key |
SCXZRXWRPWQGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=N2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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